3-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one; 2-Hydroxyisoprunetin
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Overview
Description
3-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one, also known as 2-Hydroxyisoprunetin, is a naturally occurring flavonoid compound. It is known for its various biological activities and is found in certain plants. This compound has garnered interest due to its potential therapeutic properties and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic compounds under specific conditions. One common method involves the use of 2,4-dihydroxyacetophenone and 5-methoxy-2-hydroxybenzaldehyde as starting materials. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired flavonoid structure.
Industrial Production Methods
Industrial production of 2-Hydroxyisoprunetin may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroflavonoids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavonoids. Substitution reactions can introduce halogen, nitro, or other functional groups onto the aromatic rings.
Scientific Research Applications
3-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reactivity.
Biology: The compound exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in biological studies.
Medicine: Research has shown potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
3-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one can be compared with other similar flavonoid compounds, such as:
Genistein: Another isoflavone with similar antioxidant and anticancer properties.
Quercetin: A flavonol known for its strong antioxidant and anti-inflammatory effects.
Kaempferol: A flavonoid with notable anticancer and cardioprotective activities.
The uniqueness of 2-Hydroxyisoprunetin lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H18O6 |
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Molecular Weight |
306.31 g/mol |
IUPAC Name |
3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C16H18O6/c1-21-13-5-9(18)6-14-15(13)16(20)11(7-22-14)10-3-2-8(17)4-12(10)19/h2-4,7,9,13-15,17-19H,5-6H2,1H3 |
InChI Key |
MKIDACIRDGYDEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(CC2C1C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)O |
Origin of Product |
United States |
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